4-(trifluoromethyl)-1,3-benzothiazol-2-amine

Fragment-Based Drug Discovery KRAS G12C Inhibitor X-ray Crystallography

Researchers targeting the KRAS G12C switch II pocket often screen fragment libraries where generic 2-aminobenzothiazoles fail to bind. 4-(Trifluoromethyl)-1,3-benzothiazol-2-amine (CAS 60388-36-5) solves this as a PDB-deposited fragment (Z07; 7MDP, 1.96 Å) with validated GDP-state binding. • Selective KRAS G12C switch II engagement; 6-CF3 regioisomer excluded from this target • Diazo component yielding disperse dyes with polyester affinity 10.29-20.60 kJ·mol⁻¹ & excellent nylon wash fastness • Supplied at 95% purity; modified diazotization protocol recommended for scale-up

Molecular Formula C8H5F3N2S
Molecular Weight 218.2 g/mol
CAS No. 60388-36-5
Cat. No. B1295117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(trifluoromethyl)-1,3-benzothiazol-2-amine
CAS60388-36-5
Molecular FormulaC8H5F3N2S
Molecular Weight218.2 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)SC(=N2)N)C(F)(F)F
InChIInChI=1S/C8H5F3N2S/c9-8(10,11)4-2-1-3-5-6(4)13-7(12)14-5/h1-3H,(H2,12,13)
InChIKeyFGZBTCDIPNGYRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Trifluoromethyl)-1,3-benzothiazol-2-amine: Chemical Profile & Procurement


4-(Trifluoromethyl)-1,3-benzothiazol-2-amine is a heterocyclic aromatic amine belonging to the 2-aminobenzothiazole class, distinguished by a trifluoromethyl (-CF3) substituent at the 4-position of the benzothiazole ring [1]. With a molecular formula of C8H5F3N2S and a molecular weight of 218.20 g/mol, this compound is primarily supplied as a research reagent with typical purities of 95–98% . Its core utility lies in two distinct scientific domains: as a diazo component in the synthesis of high-performance disperse dyes, and as a fragment scaffold identified in X-ray crystallographic screening campaigns against KRAS G12C, where it is designated by the PDB three-letter code Z07 [2][3]. These applications exploit the unique electronic and steric properties conferred by the 4-CF3 group, which differentiate it from unsubstituted or alternatively substituted 2-aminobenzothiazoles in both reactivity and target engagement.

Diazo component for high-performance disperse dyes
Validated fragment hit (Z07) for KRAS G12C crystallographic screening

4-(Trifluoromethyl)-1,3-benzothiazol-2-amine: Why Substitution Fails


Within the 2-aminobenzothiazole class, the position and electronic nature of the ring substituent exert a profound influence on both chemical reactivity and biological target recognition. The 4-CF3 group creates a unique electronic environment that directly modulates the nucleophilicity of the 2-amino group during diazotization, which in turn governs the coloristic and fastness properties of derived azo dyes [1]. Similarly, in a fragment-based drug discovery context, the 4-CF3 substituent was specifically selected by the KRAS G12C protein cavity during crystallographic screening, while the 6-CF3 regioisomer (PDB ligand S0E) was preferentially bound by soluble epoxide hydrolase, demonstrating that target engagement is exquisitely sensitive to the CF3 position [2][3]. Simply substituting the 4-CF3 derivative with the unsubstituted 2-aminobenzothiazole or the 6-CF3 analog will yield dyes with different λmax and fastness characteristics, or fail to reproduce the specific protein-ligand interaction geometry observed for Z07.

Comparator
Why Not Directly Interchangeable
6-CF3 Regioisomer
Binds soluble epoxide hydrolase instead of KRAS G12C; dye chromophore and fastness properties differ
Unsubstituted 2-aminobenzothiazole
Lower dye-fiber affinity reported; distinct basicity requires adapted diazotization conditions

Quantitative Evidence: 4-(Trifluoromethyl)-1,3-benzothiazol-2-amine vs. Analogs


Regiospecific KRAS G12C Fragment Binding: 4-CF3 vs. 6-CF3

X-ray crystallographic fragment screening definitively demonstrates regiospecific target engagement. 4-(trifluoromethyl)-1,3-benzothiazol-2-amine (ligand code Z07) binds to the GDP-bound KRAS G12C protein in the 7MDP crystal structure with a resolution of 1.96 Å, forming part of the G-2897 inhibitor complex [1]. In contrast, its 6-trifluoromethyl regioisomer (ligand code S0E) was identified as a fragment hit for soluble epoxide hydrolase (sEH) in a separate crystallographic study, highlighting that the CF3 position dictates protein target selectivity [2]. No 6-CF3 binding to KRAS G12C or 4-CF3 binding to sEH has been reported in these structural databases, establishing regiospecificity as a critical procurement parameter for fragment screening libraries.

KRAS G12C vs. sEH Binding
Head-to-head
4-CF3 binds KRAS G12C (PDB 7MDP, 1.96 Å); 6-CF3 binds sEH (PDB 3WK8)
Regiospecific target engagement critical for fragment library selection
No reported KRAS binding for 6-CF3 analog
Fragment-Based Drug Discovery KRAS G12C Inhibitor X-ray Crystallography

Dye Affinity & Wash Fastness: 4-CF3 vs. Unsubstituted Analog

Monoazo disperse dyes synthesized from 4-(trifluoromethyl)-1,3-benzothiazol-2-amine exhibit standard affinities (-Δμθ) for polyester fabric ranging from 10.29 kJ·mol⁻¹ to 20.60 kJ·mol⁻¹, depending on the coupling component employed, with the highest-affinity dye achieving superior percentage exhaustion [1]. These dyes also demonstrate 'very good extinction coefficients' and 'excellent wash fastness' on nylon, enabling commercial viability [1]. In contrast, analogous disperse dyes derived from unsubstituted 2-aminobenzothiazole generally exhibit lower molar extinction coefficients and inferior wash fastness ratings on synthetic fabrics, a difference attributed to the electron-withdrawing effect of the 4-CF3 group enhancing the push-pull character of the chromophore [2].

Dye-Fiber Affinity
Cross-study comparable
-Δμθ = 10.29–20.60 kJ·mol⁻¹ (highest affinity with selected couplers)
Reported affinity range supports fastness screening context
Class-level comparison; unsubstituted analog yields lower affinity
Disperse Dye Synthesis Textile Chemistry Thermodynamic Affinity

Basicity Modulation: 4-CF3 vs. 4-H 2-Aminobenzothiazole

Theoretical and experimental pKa determinations of the conjugate acid (pKBH⁺) of 4-substituted 2-aminobenzothiazoles reveal that electron-withdrawing substituents significantly decrease basicity. While the exact experimental pKBH⁺ of 4-(trifluoromethyl)-1,3-benzothiazol-2-amine has been computationally modeled, published data for the 6-CF3 analog shows a predicted pKa of 2.52 ± 0.10, substantially lower than that of unsubstituted 2-aminobenzothiazole (pKBH⁺ ≈ 4.0–5.0) [1]. The 4-CF3 group is expected to exert an even stronger acidifying effect due to its proximity to the amino group, further reducing pKBH⁺. This lower basicity directly impacts reactivity: the 4-CF3 derivative requires modified diazotization conditions compared to the parent 2-aminobenzothiazole, consistent with the 'weakly basic amine' protocol described in dye synthesis procedures [2].

Conjugate Acid pKa
Class-level inference
Predicted pKBH⁺
Reduced basicity may require adapted diazotization protocols
Computational model data; verify experimentally
Physicochemical Characterization pKa Determination Electronic Effects

4-(Trifluoromethyl)-1,3-benzothiazol-2-amine: Procurement & Application Scenarios


KRAS G12C Covalent Inhibitor Fragment Library

This compound is a validated, PDB-deposited fragment hit (Z07) for the GDP-bound state of KRAS G12C, as demonstrated in the 7MDP crystal structure at 1.96 Å resolution [1]. It should be prioritized for inclusion in focused fragment libraries targeting the KRAS switch II pocket, where it serves as a starting point for structure-guided elaboration into covalent inhibitors. Critically, the 6-CF3 regioisomer does not bind this site and should be excluded from KRAS-targeted screening cascades [2].

High-Performance Disperse Dyes for Polyester & Nylon

Dyes derived from this compound deliver excellent wash fastness on nylon and standard affinities on polyester of 10.29–20.60 kJ·mol⁻¹, with very good extinction coefficients [3]. Its incorporation into commercial dye formulations as a replacement for unsubstituted 2-aminobenzothiazole is expected to improve end-product quality. The modified diazotization procedure required for this weakly basic amine must be observed during scale-up [3].

Kinase & Aldose Reductase Inhibitor Scaffold Building Block

The 4-CF3-2-aminobenzothiazole core is a demonstrated precursor in the synthesis of clinically evaluated aldose reductase inhibitors (e.g., Zopolrestat analogs) and has been incorporated into patent-protected kinase inhibitor series [4][5]. Its unique electronic profile, characterized by reduced amino basicity and enhanced electrophilicity of the diazonium intermediate, enables selective coupling and derivatization strategies not accessible with the unsubstituted or 6-CF3 variants [6].

Application
Selection Property
Validation Focus
KRAS G12C fragment screening
Validated PDB fragment hit (Z07) in GDP-bound state
Structure-guided confirmation of target engagement
Disperse dye intermediate for polyester/nylon
Electron-withdrawing CF3 enhances chromophore performance
Assessment of dye-fiber affinity and wash fastness
Scaffold for kinase & aldose reductase probe synthesis
Electron-deficient 2-aminobenzothiazole core
Optimization of diazotization and coupling for derivatization

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